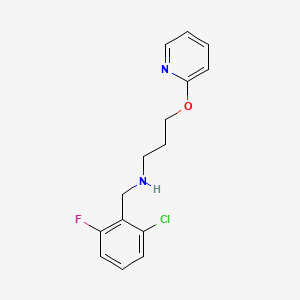

N-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine

Description

N-(2-Chloro-6-fluorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a synthetic organic compound featuring a propan-1-amine backbone substituted with a 2-chloro-6-fluorobenzyl group at the terminal nitrogen and a pyridin-2-yloxy moiety at the third carbon.

Properties

Molecular Formula |

C15H16ClFN2O |

|---|---|

Molecular Weight |

294.75 g/mol |

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |

InChI |

InChI=1S/C15H16ClFN2O/c16-13-5-3-6-14(17)12(13)11-18-8-4-10-20-15-7-1-2-9-19-15/h1-3,5-7,9,18H,4,8,10-11H2 |

InChI Key |

SJDZAOADYSOGKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OCCCNCC2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the (2-CHLORO-6-FLUOROPHENYL)METHYL intermediate: This can be achieved through a halogenation reaction where a phenyl ring is substituted with chloro and fluoro groups.

Coupling with 3-(PYRIDIN-2-YLOXY)PROPYL amine: This step often involves a nucleophilic substitution reaction where the intermediate is reacted with 3-(PYRIDIN-2-YLOXY)PROPYL amine under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove certain substituents or reduce double bonds.

Hydrolysis: This can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, while the pyridinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamine Backbone

N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

- Structure : Replaces the pyridin-2-yloxy group with a 1H-imidazole ring.

- However, the pyridin-2-yloxy group in the target compound may offer stronger π-π interactions due to the aromatic pyridine ring .

- Molecular Formula : C₁₃H₁₅ClFN₃ (average mass: 267.73 g/mol) vs. the target compound’s C₁₄H₁₃ClFN₂O (estimated mass: 294.72 g/mol).

N-(2-Chloro-6-fluorobenzyl)propan-2-amine (BD288562)

- Structure : Simplified propan-2-amine lacking the pyridinyloxy substituent.

- Key Differences : The absence of the pyridine-oxygen linker reduces molecular complexity and polarity, likely lowering solubility in aqueous environments. This could limit bioavailability compared to the target compound .

- Molecular Formula : C₁₀H₁₃ClFN (average mass: 201.67 g/mol).

Piperidine/Oxazole Derivatives

- Example : N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide.

- Key Differences : Incorporates a piperidine-carboxamide group and oxazole ring. The bulky piperidine substituents may enhance metabolic stability but reduce membrane permeability compared to the target compound’s pyridinyloxy group .

- Synthesis : Achieved via coupling reactions with 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine (62% yield, >99.8% HPLC purity) .

Halogenation and Aromatic Ring Modifications

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

- Structure : Features a nitro-substituted pyridine ring and isopropylamine.

- Key Differences : The nitro group is strongly electron-withdrawing, which may increase reactivity in electrophilic substitution reactions. In contrast, the target compound’s chloro-fluoro substitution pattern balances lipophilicity and electronic effects .

Functional Group Impact on Physicochemical Properties

Analysis :

- Imidazole-containing analogues (e.g., ) exhibit higher hydrogen-bonding capacity but may suffer from metabolic instability due to the reactive heterocycle.

Biological Activity

N-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClF N2O, with a molecular weight of approximately 300.78 g/mol. The compound features a chloro and fluorine substitution on the benzyl moiety, which is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyridine derivative followed by the introduction of the chloro and fluorine substituents. Specific synthetic routes may vary, but they often employ standard organic reactions such as nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia trachomatis. For instance, studies have shown that certain analogues can inhibit the growth of this pathogen without affecting host cell viability . The selectivity for C. trachomatis suggests that modifications in the molecular structure can significantly impact biological activity.

| Compound | Activity | IC50 (μg/mL) | Selectivity |

|---|---|---|---|

| This compound | Antichlamydial | TBD | High |

| Analog A | Antichlamydial | 64 | Moderate |

| Analog B | Non-specific antibacterial | 128 | Low |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Compounds with similar structural motifs have been reported to inhibit tumor growth in various cancer models. For example, studies have highlighted that certain derivatives effectively inhibited cell proliferation in head and neck cancer xenograft models .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the biological activity of compounds derived from this scaffold. The positioning of these substituents is crucial; for instance, moving a fluorine atom from a para to a meta position can drastically alter the compound's efficacy against specific pathogens or cancer cell lines .

Case Studies

- Chlamydia Inhibition : A recent study demonstrated that modifying the aromatic regions of sulfonylpyridine molecules led to enhanced antichlamydial activity. The introduction of larger electron-withdrawing groups significantly improved selectivity against C. trachomatis while maintaining low toxicity towards mammalian cells .

- Cancer Cell Proliferation : In vitro studies have shown that derivatives with similar structures to this compound effectively reduced proliferation rates in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.